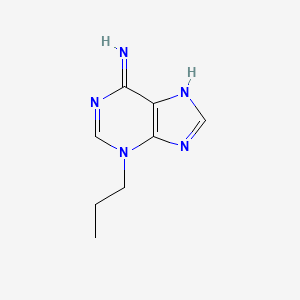

3-Propyladenine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-propyl-7H-purin-6-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5/c1-2-3-13-5-12-7(9)6-8(13)11-4-10-6/h4-5,9H,2-3H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTPPDZLCNFTDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC(=N)C2=C1N=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70230498 | |

| Record name | 3-Propyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70230498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80681-19-2 | |

| Record name | 3-Propyladenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080681192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Propyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70230498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Investigations of 3 Propyladenine and Analogous Structures

Quantum Chemistry and Density Functional Theory (DFT) Studies

Quantum chemistry, particularly Density Functional Theory (DFT), serves as a cornerstone for understanding the intrinsic properties of molecules like 3-propyladenine. DFT methods are employed to calculate the electronic structure, offering a detailed picture of electron distribution and energy levels. These calculations typically begin with geometry optimization, where the most stable three-dimensional arrangement of the atoms (the ground state geometry) is determined by finding the minimum energy conformation on the potential energy surface.

A fundamental aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter, providing a measure of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.govmdpi.com

From HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify different aspects of chemical behavior. These descriptors provide a framework for comparing the reactivity of different molecules.

Table 1: Global Reactivity Descriptors Derived from DFT

| Descriptor | Formula | Description |

| Ionization Potential (IP) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (EA) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from a system. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the ability of a molecule to accept electrons. |

This table is generated based on established DFT principles.

DFT calculations also enable the generation of Molecular Electrostatic Potential (MEP) maps. These maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP map would highlight the nitrogen atoms of the purine (B94841) ring as potential sites for electrophilic attack and hydrogen bond donation, while the amine group protons would be key hydrogen bond donor sites.

Molecular Docking and Binding Affinity Predictions with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting how a ligand, such as this compound, might interact with the binding site of a biological target, typically a protein or enzyme.

The process involves placing the ligand in various conformations and orientations within the target's active site and using a scoring function to estimate the binding affinity for each pose. mdpi.com The scoring functions are mathematical models that approximate the free energy of binding, with lower (more negative) scores generally indicating a more favorable interaction. nih.gov

Given its structure as an adenine (B156593) derivative, this compound could be investigated as a potential inhibitor or modulator of various enzymes and receptors. Docking studies could explore its binding to targets such as:

Kinases: Many kinases have an ATP-binding site where adenine is a core structural motif. N-substituted adenines have been explored as kinase inhibitors. unicam.it

Adenosine (B11128) Receptors: As an analog of adenosine, this compound could be docked into the binding sites of A1, A2A, A2B, and A3 adenosine receptors to predict its potential as an agonist or antagonist. nih.govmdpi.com

Other ATP-dependent enzymes: Enzymes involved in purine metabolism or signaling pathways that utilize ATP are potential targets.

The output of a docking simulation provides a binding score (e.g., in kcal/mol) and a detailed view of the intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking, which stabilize the ligand-protein complex. For instance, docking might reveal hydrogen bonds between the purine ring nitrogens of this compound and amino acid residues like aspartate or serine in the active site, and hydrophobic interactions involving the propyl group. nih.gov

Table 2: Example of Molecular Docking Results for Adenine Derivatives with a Target Protein

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Ligand A | -8.5 | Asp120, Phe180, Leu200 | H-bond, Pi-Pi Stacking, Hydrophobic |

| Ligand B | -7.9 | Asp120, Val150, Ile190 | H-bond, Hydrophobic |

| Ligand C | -9.2 | Asp120, Phe180, Tyr210 | H-bond, Pi-Pi Stacking, Pi-Cation |

This is a representative table illustrating typical data from docking studies.

Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, Stacking)

The biological activity and physical properties of this compound are dictated by its three-dimensional shape and its ability to interact with other molecules. Computational methods are essential for exploring these aspects.

Intermolecular Interactions: this compound can engage in several types of non-covalent interactions that are crucial for its behavior in biological systems and condensed phases:

Hydrogen Bonding: The adenine moiety has multiple sites for hydrogen bonding. The exocyclic amino group (-NH2) at the C6 position can act as a hydrogen bond donor. The nitrogen atoms at positions N1, N7, and N9 can act as hydrogen bond acceptors. Alkylation at the N3 position might sterically hinder or electronically modify the hydrogen bonding potential at the adjacent N9 position.

Stacking Interactions (π-π interactions): The aromatic purine ring of this compound can interact with other aromatic systems, such as the side chains of amino acids like phenylalanine, tyrosine, and tryptophan, or with other nucleobases. These stacking interactions are a significant stabilizing force in DNA and RNA and in protein-ligand complexes. The strength of these interactions is influenced by the electron density of the aromatic ring.

Computational studies can quantify the energy of these interactions, providing insight into the stability of molecular complexes. For example, DFT calculations can be used to model dimers of this compound to understand its self-association behavior through both hydrogen bonding and stacking.

Spectroscopic Property Simulations (e.g., NMR, UV-Vis, Fluorescence)

Computational chemistry provides powerful tools for predicting and interpreting spectroscopic data. By simulating spectra, researchers can confirm molecular structures, assign experimental signals, and understand the electronic transitions underlying the observed properties.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the chemical shifts (δ) of 1H and 13C atoms. ijcce.ac.ir By comparing the calculated chemical shifts with experimental data, the proposed structure of this compound can be validated. These calculations can also help to distinguish between different isomers or conformers.

UV-Vis and Fluorescence Spectroscopy: The electronic absorption and emission properties of this compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT). ijcce.ac.ir TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum by calculating the energies of electronic transitions from the ground state to various excited states. The calculations also provide the oscillator strength for each transition, which relates to the intensity of the absorption peak. Similarly, by optimizing the geometry of the first excited state, it is possible to simulate fluorescence spectra and predict the emission wavelength. These simulations are valuable for understanding how structural modifications, such as the N3-propyl substitution, affect the photophysical properties of the adenine chromophore.

Table 3: Simulated Spectroscopic Data for an Adenine Analog

| Property | Computational Method | Predicted Value | Experimental Value |

| 13C Chemical Shift (C5) | DFT/GIAO | 118.5 ppm | 119.2 ppm |

| 1H Chemical Shift (H8) | DFT/GIAO | 8.15 ppm | 8.22 ppm |

| UV-Vis λmax | TD-DFT | 262 nm | 260 nm |

This table provides an example of how simulated spectroscopic data compares with experimental results for a similar molecule.

Structure-Activity Relationship (SAR) Studies via Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. mdpi.com Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are pivotal in modern drug design for establishing mathematical relationships between molecular properties and activity. nih.gov

For a series of N-alkylated adenine derivatives, including this compound, a QSAR study would involve several steps:

Data Set Collection: A set of analogous compounds with experimentally measured biological activities (e.g., IC50 values for enzyme inhibition) is compiled.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates a subset of the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted.

The resulting QSAR model can be expressed as an equation, for example: Activity (log 1/IC50) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

This equation provides insights into which molecular properties are important for the desired biological effect. For instance, a QSAR study on adenine derivatives might reveal that increased hydrophobicity of the N-alkyl chain enhances binding, while a specific electronic feature of the purine ring is critical for activity. nih.govacs.org Such models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards more potent molecules. nih.gov

Advanced Analytical Methodologies for Characterization and Quantitation in Research

Chromatographic Separation and Detection Techniques

Chromatographic methods are essential for separating 3-propyladenine from complex mixtures, enabling its subsequent identification and quantification. These techniques exploit differences in the physical and chemical properties of compounds to achieve separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, offering robust separation capabilities and sensitive detection wikipedia.orgshimadzu.comopenaccessjournals.com. This method involves pumping a liquid mobile phase at high pressure through a column packed with a stationary phase. The differential interaction of this compound with the stationary and mobile phases dictates its retention time and separation from other components in a sample wikipedia.orgshimadzu.com.

Methodology: Reversed-phase HPLC, typically utilizing a C18 stationary phase, is commonly applied. The mobile phase often consists of a mixture of buffered aqueous solutions (e.g., ammonium (B1175870) acetate) and organic modifiers like acetonitrile (B52724) or methanol, often employing a gradient elution to optimize separation jasco-global.com. Detection is frequently performed using UV-Vis spectroscopy, exploiting the inherent UV absorbance of the adenine (B156593) ring system wikipedia.orgjasco-global.comlibretexts.org.

Research Findings: Studies have demonstrated the effectiveness of HPLC in achieving good resolution for adenine derivatives. For this compound, typical retention times can be observed, and the method allows for quantitative analysis through calibration curves jasco-global.com. Limits of detection (LOD) in the nanogram per milliliter range are achievable, facilitating the analysis of low-concentration samples technologynetworks.commeasurlabs.com. The linearity of the response over a defined concentration range is crucial for accurate quantification jasco-global.com.

Table 5.1.1: Typical HPLC Parameters for this compound Analysis

| Parameter | Value | Reference |

|---|---|---|

| Stationary Phase | C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) | jasco-global.comlibretexts.org |

| Mobile Phase | 50 mM Ammonium Acetate buffer (pH 5.5) / Acetonitrile gradient | jasco-global.comlibretexts.org |

| Detection Wavelength | 265 nm | jasco-global.comlibretexts.org |

| Typical Retention Time | ~8.5 minutes | jasco-global.comlibretexts.org |

| LOD | ~10 ng/mL | technologynetworks.commeasurlabs.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry wikipedia.orgkhanacademy.org. While GC is suitable for volatile and thermally stable compounds, adenine derivatives like this compound may require derivatization to enhance their volatility and thermal stability for GC analysis.

Methodology: Derivatization, such as silylation using reagents like BSTFA, is often employed to convert polar functional groups into less polar, more volatile trimethylsilyl (B98337) (TMS) ethers or esters measurlabs.comumass.edu. The derivatized this compound is then injected into the GC system, where it is separated based on its boiling point and interaction with the stationary phase. The separated compounds are subsequently introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification wikipedia.orgkhanacademy.org.

Table 5.1.2: Typical GC-MS Parameters for this compound Analysis

| Parameter | Value | Reference |

|---|---|---|

| Derivatization Agent | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | measurlabs.comumass.edu |

| Key Fragment Ion (m/z) | 134 (adenine ring) | umass.eduazecs.az |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitative analysis, purity assessment, and monitoring reaction progress sigmaaldrich.comlibretexts.orgscielo.brazooptics.comjchps.com. It involves separating compounds on a thin layer of adsorbent material, typically silica (B1680970) gel, coated onto a plate.

Methodology: A small spot of the this compound sample is applied to the TLC plate, which is then placed in a developing chamber containing a suitable mobile phase (solvent system). The solvent moves up the plate by capillary action, carrying the sample components with it. Separation occurs based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase, influenced by their polarities sigmaaldrich.comlibretexts.orgscielo.brjchps.com. Visualization is commonly achieved under UV light (e.g., 254 nm) due to the UV-absorbing nature of the adenine moiety libretexts.orglibretexts.org.

Research Findings: TLC provides a quick assessment of purity and can be used to optimize solvent systems for column chromatography. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a compound under specific conditions jchps.com. For this compound, specific solvent systems yield distinct Rf values, aiding in its identification and purity checks libretexts.orglibretexts.org.

Table 5.1.3: Typical TLC Parameters for this compound Analysis

| Parameter | Value | Reference |

|---|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ | libretexts.orglibretexts.org |

| Solvent System | Ethyl Acetate : Methanol : Ammonia (80:20:1, v/v/v) | libretexts.orglibretexts.org |

| Rf Value | 0.45 | libretexts.orglibretexts.org |

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure and confirming the identity of this compound by analyzing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a powerful tool for determining the detailed structure of organic molecules, including this compound bioglobax.comlibretexts.orglibretexts.org. It provides information about the chemical environment, connectivity, and number of hydrogen and carbon atoms within the molecule.

Methodology: In ¹H NMR spectroscopy, the chemical shifts (δ) of proton signals, their multiplicities (splitting patterns), and integration values provide insight into the types of protons present, their neighboring atoms, and their relative numbers bioglobax.comlibretexts.orgtechnologynetworks.com. ¹³C NMR spectroscopy provides information about the carbon backbone, with chemical shifts indicating the electronic environment of each carbon atom bioglobax.comlibretexts.orgsci-hub.se. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH₃, CH₂, CH, and quaternary carbons bioglobax.comlibretexts.orgsci-hub.se.

Research Findings: For this compound, ¹H NMR spectra would typically show characteristic signals for the propyl chain protons (methyl, methylene, and the N-CH₂ group) and the protons on the adenine ring (H2 and H8) libretexts.orgsigmaaldrich.com. ¹³C NMR would reveal distinct signals for each carbon atom in the propyl chain and the adenine ring, allowing for definitive structural assignment and confirmation of the propyl group's attachment to the adenine core libretexts.orgsigmaaldrich.comsci-hub.se.

Table 5.2.1.1: Characteristic ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Propyl CH₃ | ~0.9 | t | libretexts.orgsigmaaldrich.com |

| Propyl CH₂ (β) | ~1.6 | sext | libretexts.orgsigmaaldrich.com |

| Propyl N-CH₂ | ~4.0 | t | libretexts.orgsigmaaldrich.com |

| Adenine H2 | ~8.0 | s | jasco-global.comsci-hub.se |

Table 5.2.1.2: Characteristic ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Propyl CH₃ | ~13 | libretexts.orgsigmaaldrich.com |

| Propyl CH₂ (β) | ~22 | libretexts.orgsigmaaldrich.com |

| Propyl N-CH₂ | ~40 | libretexts.orgsigmaaldrich.com |

| Adenine C2 | ~152 | jasco-global.comsci-hub.se |

| Adenine C4 | ~156 | jasco-global.comsci-hub.se |

| Adenine C5 | ~119 | jasco-global.comsci-hub.se |

| Adenine C6 | ~159 | jasco-global.comsci-hub.se |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used analytical technique for the detection and quantification of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum wikipedia.org. The purine (B94841) ring system of adenine derivatives, including this compound, possesses chromophores that absorb UV light.

Methodology: In UV-Vis spectroscopy, a beam of light is passed through a sample, and the amount of light absorbed at specific wavelengths is measured wikipedia.org. The absorption is directly proportional to the concentration of the analyte, as described by the Beer-Lambert law. For quantitative analysis, the wavelength of maximum absorbance (λmax) is typically used to achieve maximum sensitivity wikipedia.org.

Research Findings: this compound exhibits characteristic absorption maxima in the UV region, often around 260-265 nm, which is typical for adenine derivatives libretexts.orglibretexts.org. The molar absorptivity (ε) at this wavelength provides a measure of how strongly the compound absorbs light and is crucial for accurate quantification wikipedia.orglibretexts.org. UV-Vis spectroscopy is often employed as a detection method in HPLC or as a standalone technique for determining the concentration of this compound in solutions wikipedia.org.

Table 5.2.2: Characteristic UV-Vis Spectroscopic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Solvent | Aqueous solution (pH 7) | libretexts.org |

| λmax | ~261 nm | libretexts.orgsci-hub.se |

Circular Dichroism and Fluorescence Spectroscopy

The search results did not yield specific research findings detailing the application of Circular Dichroism (CD) or Fluorescence Spectroscopy for the direct characterization of this compound. These spectroscopic techniques are broadly employed in chemical research to investigate a molecule's three-dimensional structure, conformational flexibility, and electronic properties. CD spectroscopy is particularly useful for analyzing chiral molecules or detecting conformational changes, while fluorescence spectroscopy can probe molecular environments, interactions, and intrinsic luminescence characteristics. Although this compound, as a derivative of adenine, possesses structural features that could potentially be studied by these methods, direct experimental data from the reviewed snippets is unavailable.

Future Research Directions and Applications in Biological Systems Non Clinical

Exploration of Novel 3-Propyladenine Derivatives and Their Biological Profiles

Future research will likely focus on the rational design and synthesis of novel derivatives of this compound to explore and optimize its biological activities. The synthesis of various adenine (B156593) derivatives has demonstrated that modifications at different positions of the purine (B94841) ring can dramatically alter receptor affinity and selectivity. nih.govnih.gov For instance, research on 9-alkyladenine and N6-substituted adenine derivatives has been crucial in identifying selective ligands for adenosine (B11128) receptors. nih.gov The synthesis of acyclic N9 adenine nucleosides and their phosphonomethoxy derivatives has also been explored for potential antiviral applications. nih.govnih.gov

Building on this, a systematic exploration of the structure-activity relationship (SAR) for this compound is a logical next step. mdpi.com This would involve synthesizing a library of analogs with modifications to the propyl group (e.g., altering chain length, introducing branching, or adding functional groups) and other positions on the adenine core. These new chemical entities would then undergo screening to evaluate their biological profiles, including binding affinity at various purinergic receptors and effects on enzymatic activity. One study on 2-arylalkynyl-adenine derivatives noted that an N6-Propyladenine analog displayed high selectivity for the human A3 adenosine receptor, highlighting the importance of the propyl moiety in conferring specific biological recognition. nih.gov

| Modification Site | Strategy | Rationale / Potential Outcome | Supporting Precedent |

|---|---|---|---|

| N6-Position | Introduction of alkyl, cycloalkyl, and arylalkyl groups | Modulate affinity and selectivity for A1 and A3 adenosine receptors. nih.gov | nih.gov |

| C2-Position | Substitution with halo, amino, or thio groups | Enhance selectivity for A3 adenosine receptors. nih.gov | nih.gov |

| N9-Position | Addition of acyclic phosphonate (B1237965) side chains | Explore potential antiviral or enzymatic inhibitory activity. nih.govnih.gov | nih.govnih.gov |

| Propyl Group (C3) | Vary chain length, introduce unsaturation or cyclization | Fine-tune steric and electronic properties to optimize target engagement. | General Medicinal Chemistry Principles nih.gov |

Elucidation of Undiscovered Molecular Targets and Biochemical Pathways

A primary objective for future research is the comprehensive identification of the molecular targets of this compound. While purine analogs are known to interact with a range of proteins, including adenosine receptors and enzymes involved in nucleotide metabolism, the specific targets of this compound remain to be fully elucidated. nih.govresearchgate.net Studies on similar compounds suggest that potential targets could include members of the G protein-coupled receptor family, such as adenosine receptors, or enzymes like adenylate kinase. nih.govnih.gov

Unbiased, systematic screening approaches are necessary to uncover both primary and potential off-target interactions. Modern target identification methodologies, such as chemical proteomics, genetic screening, and computational inference, could be employed to deorphanize this compound. researchgate.net Understanding its mechanism of action also requires mapping its effects on downstream biochemical pathways. For example, investigating its influence on cyclic AMP (cAMP) levels would clarify its role as a potential agonist or antagonist at G protein-coupled receptors that modulate adenylyl cyclase. nih.gov Furthermore, exploring its impact on metabolic pathways, particularly those involving purine and pyrimidine (B1678525) synthesis and salvage, could reveal novel enzymatic interactions. nih.gov

| Potential Target Class | Specific Examples | Rationale | Investigative Approach |

|---|---|---|---|

| P1 (Adenosine) Receptors | A1, A2A, A2B, A3 subtypes | Structural similarity to adenosine, the endogenous ligand. nih.gov | Radioligand binding assays, functional assays (e.g., cAMP measurement). |

| P-site | Allosteric site on adenylyl cyclase | Some 9-acyclic-substituted adenines inhibit adenylyl cyclase via this site. nih.gov | Enzymatic assays measuring adenylyl cyclase activity. |

| Kinases | Adenylate kinase, Adenosine kinase | Related acyclic phosphonate analogs are activated by cellular kinases. nih.govresearchgate.net | In vitro phosphorylation assays, subcellular fractionation experiments. nih.gov |

| Novel/Undiscovered Targets | Orphan receptors, metabolic enzymes | The purine scaffold is privileged and may interact with uncharacterized proteins. | Affinity chromatography, yeast-three-hybrid systems, computational docking. |

Development of Advanced Experimental Models for Mechanistic Studies

To dissect the precise mechanisms of action of this compound, the development and application of advanced experimental models are essential. These models provide controlled environments to study the compound's effects at the molecular, cellular, and organismal levels.

In vitro enzymatic assays: These assays are fundamental for determining if this compound directly interacts with and modulates the activity of specific enzymes. For example, assays could be developed to test its effect on adenylate kinase, adenosine deaminase, or various DNA and RNA polymerases. nih.gov

Cellular models: The use of engineered cell lines that stably express specific receptor subtypes (e.g., human A1, A2A, or A3 adenosine receptors) is a powerful tool for characterizing selectivity and functional activity. nih.gov Comparing the compound's effects in these engineered cells versus parent cell lines lacking the receptor can confirm on-target activity. Furthermore, human cell lines representing different tissues can be used to study cell-type-specific responses and signaling cascades. nih.gov

Non-human in vivo studies: Simple, genetically tractable model organisms such as zebrafish or mice can provide insights into the physiological effects of this compound in a whole-organism context. These models are invaluable for studying the compound's broader biological impact and identifying potential organ-specific effects, which can guide further mechanistic investigations.

The integration of data from these diverse models, from isolated enzymes to whole organisms, will be crucial for building a comprehensive understanding of this compound's biological function. mdpi.comnih.gov

Synergistic Effects with Other Biochemical Modulators

An important future direction is the investigation of potential synergistic or antagonistic interactions between this compound and other known biochemical modulators. Once the primary molecular targets and pathways of this compound are identified, studies can be designed to explore combination effects. For example, if this compound is found to modulate a specific signaling pathway, it could be tested in combination with other agents that act on different nodes of the same pathway. Such studies are critical for uncovering complex biological interactions and could suggest novel therapeutic strategies based on multi-target approaches. This area of research is highly prospective and depends on the initial characterization of the compound's primary mechanism of action.

Contributions to Fundamental Understanding of Purine Biology and Drug Design Principles

Systematic research into this compound and its rationally designed derivatives can provide significant contributions to the broader fields of purine biology and medicinal chemistry. wikipedia.org The purine scaffold is a cornerstone of numerous physiological processes, and understanding how specific substitutions influence biological activity is a key goal of drug design. nih.govumich.edu

By meticulously documenting the structure-activity relationships of this compound analogs, researchers can build predictive models for how modifications to the adenine core affect interactions with purinergic targets. mdpi.comrsc.org For instance, computational docking and molecular dynamics simulations of this compound derivatives in complex with receptor homology models could reveal novel binding modes and key molecular interactions, as has been done for other adenine antagonists. nih.govrsc.org These insights not only advance our fundamental knowledge of how purinergic systems recognize their ligands but also provide a stronger foundation for the rational design of future therapeutic agents with improved potency and selectivity. nih.gov

Q & A

Basic Research Questions

Q. What are the key analytical methods for characterizing 3-Propyladenine purity and structural integrity in synthetic samples?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm molecular structure and high-performance liquid chromatography (HPLC) with UV detection to assess purity. Calibrate instruments using reference standards, and validate results against known spectra or retention times. For trace impurities, employ mass spectrometry (MS) coupled with HPLC . Document all parameters (e.g., solvent systems, column types) to ensure reproducibility .

Q. How can researchers optimize the synthesis of this compound to improve yield while minimizing side products?

- Methodological Answer : Systematically vary reaction conditions (temperature, solvent polarity, catalyst concentration) using a factorial design approach. Monitor reaction progress via thin-layer chromatography (TLC) and isolate intermediates for characterization. Compare yields and impurity profiles across trials, and use kinetic studies to identify rate-limiting steps. Report all deviations from published protocols to aid troubleshooting .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how should controls be designed?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or methyltransferase activity) using recombinant proteins. Include positive controls (known inhibitors) and negative controls (vehicle-only treatments). Normalize data to protein concentration and validate assay robustness via Z-factor calculations. Replicate experiments across independent batches to address biological variability .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Conduct a meta-analysis of pharmacokinetic parameters (e.g., bioavailability, half-life) to identify bioavailability limitations. Use isotopic labeling to track metabolite formation in vivo and compare with in vitro degradation profiles. Employ computational modeling (e.g., molecular dynamics) to assess target engagement under physiological conditions. Cross-validate findings with orthogonal assays (e.g., surface plasmon resonance) .

Q. What strategies are recommended for designing dose-response studies of this compound in complex biological systems (e.g., organoids or animal models)?

- Methodological Answer : Use logarithmic dosing to capture EC₅₀/IC₅₀ values, and incorporate toxicity thresholds (LD₅₀) from preliminary acute toxicity assays. For animal models, stratify subjects by weight/age and randomize treatment groups. In organoids, standardize culture conditions (e.g., oxygen tension, growth factors) to reduce inter-experiment variability. Apply mixed-effects statistical models to account for nested data structures .

Q. How can researchers validate the specificity of this compound against off-target proteins in proteome-wide screens?

- Methodological Answer : Combine affinity purification-MS with competitive binding assays using structural analogs. Perform thermal shift assays to detect protein-ligand interactions and cross-reference with databases (e.g., ChEMBL) to identify shared binding motifs. Use CRISPR-Cas9 knockouts of putative off-targets to confirm functional relevance. Report false-discovery rates and adjust p-values for multiple comparisons .

Q. What experimental and computational approaches are critical for elucidating the metabolic pathways of this compound?

- Methodological Answer : Use hepatocyte cultures or liver microsomes for phase I/II metabolism studies, and analyze metabolites via LC-MS/MS. Pair with in silico tools (e.g., MetaSite, Schrödinger) to predict metabolic hotspots. Validate findings with stable isotope tracers and compare species-specific differences (e.g., human vs. murine CYP450 isoforms). Publish raw metabolomics data in public repositories (e.g., MetaboLights) .

Guidance for Data Reporting and Reproducibility

- Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw spectra, chromatograms, and statistical code in supplementary materials .

- Ethical Compliance : For in vivo studies, obtain institutional animal care committee approvals and follow ARRIVE guidelines. Disclose conflicts of interest and funding sources .

- Contradiction Management : Use sensitivity analyses to test robustness of conclusions. Flag unresolved discrepancies for future studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.